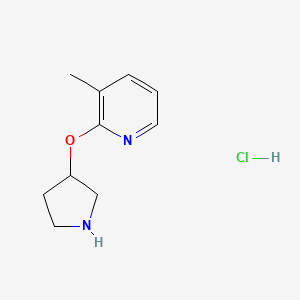

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride

Description

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (MW: 214.69 g/mol; MDL: MFCD26097102) is a pyridine derivative featuring a pyrrolidine substituent and a methyl group at the 3-position of the pyridine ring. Its unique structure combines a rigid pyridine core with the flexibility of a pyrrolidine moiety, enabling diverse applications in pharmaceutical and agrochemical research . The compound serves as a versatile building block, facilitating the synthesis of drug candidates with enhanced bioavailability and selectivity due to its ability to fine-tune molecular interactions .

Properties

IUPAC Name |

3-methyl-2-pyrrolidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-3-2-5-12-10(8)13-9-4-6-11-7-9;/h2-3,5,9,11H,4,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQSIRWALOTRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride typically involves the reaction of 3-methyl-2-pyridinol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

- 4-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1420994-15-5):

- Molecular Formula : C₁₀H₁₅ClN₂O (MW: 214.69 g/mol).

- Key Difference : Methyl group at the 4-position instead of the 3-position.

- Implications : Positional isomerism may alter steric hindrance and electronic effects, impacting receptor binding in drug development. For instance, the 4-methyl analog could exhibit distinct pharmacokinetic profiles compared to the 3-methyl variant .

Substituent Variations

- (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1286207-32-6): Molecular Formula: C₉H₁₂ClN₃O₃ (MW: 245.66 g/mol). Key Difference: Nitro group replaces the methyl group at the 3-position.

3-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride :

Heterocycle Modifications

- 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride: Molecular Formula: C₁₁H₁₇ClN₂O (MW: 228.72 g/mol). Key Difference: Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring).

Data Table: Structural and Functional Comparisons

Biological Activity

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is C10H15ClN2O, with a molecular weight of approximately 216.69 g/mol. The compound features a pyridine ring substituted with a pyrrolidinyl ether, which is crucial for its biological activity.

The biological activity of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is attributed to its interaction with various molecular targets. Similar compounds have been shown to modulate several receptors, leading to diverse pharmacological effects:

- Glycine Receptors : Compounds within this structural class have been investigated for their ability to modulate glycine receptors, which play a significant role in neurotransmission and are implicated in various neurological disorders .

- Cholinergic Activity : The compound may exhibit anticholinesterase activity, enhancing acetylcholine levels and potentially improving cognitive functions.

- Antimicrobial and Antiviral Properties : Preliminary studies suggest that related compounds possess antimicrobial and antiviral activities, indicating a broad spectrum of biological applications .

Biological Activities

Research has indicated that 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Potential efficacy against viral infections through modulation of host pathways. |

| Antimicrobial | In vitro studies suggest effectiveness against bacterial strains. |

| Neuroprotective | Possible protective effects on neuronal cells, particularly in models of neurodegeneration. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation in various models. |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of pyridine compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism involved modulation of intracellular signaling pathways associated with cell survival.

- Antimicrobial Activity : Research indicated that 3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride showed significant antibacterial activity against Gram-positive bacteria in vitro, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Cholinergic Modulation : In animal models, the compound was found to enhance cholinergic neurotransmission, suggesting possible applications in treating cognitive impairments associated with Alzheimer's disease.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate favorable absorption characteristics and bioavailability in preclinical models. The compound demonstrates moderate lipophilicity, which may facilitate central nervous system penetration.

Q & A

Q. How do researchers correlate crystallographic data with spectroscopic results to resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.